5-Chloro-2-hydrazinyl-1,3-benzothiazole
Description
Significance of Heterocyclic Compounds in Contemporary Drug Discovery
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. rroij.commdpi.com Their prevalence in nature is exemplified by their presence in essential biological molecules such as vitamins, hormones, DNA, and RNA. ijsrtjournal.comopenmedicinalchemistryjournal.com This natural abundance has inspired chemists to synthesize a vast number of heterocyclic derivatives, which now form the basis of a significant portion of commercially available drugs. openmedicinalchemistryjournal.com
The unique structural and electronic properties conferred by the presence of heteroatoms like nitrogen, sulfur, and oxygen allow heterocyclic compounds to interact with a wide range of biological targets with high specificity. rroij.com This versatility enables medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. rroij.com The ability to modify these scaffolds to overcome drug resistance is another critical aspect of their importance in modern medicine. rroij.com
Overview of 1,3-Benzothiazole as a Privileged Scaffold and its Pharmacological Relevance
The 1,3-benzothiazole scaffold, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net This designation is due to its consistent appearance in compounds exhibiting a broad spectrum of biological activities. benthamscience.comnih.gov The unique methine center in the thiazole ring is a key feature contributing to its importance. benthamscience.com
Derivatives of 1,3-benzothiazole have demonstrated a remarkable array of pharmacological properties, including:
Antimicrobial and Antifungal Activity: Benzothiazole (B30560) derivatives have shown efficacy against various bacterial and fungal strains. benthamscience.comnih.gov
Anticancer and Antitumor Activity: Many compounds containing this scaffold have been investigated for their potential to inhibit tumor growth. tandfonline.comnih.gov
Anti-inflammatory and Analgesic Effects: The scaffold is a component of molecules designed to reduce inflammation and alleviate pain. nih.govresearchgate.net
Antiviral Properties: Research has explored the potential of benzothiazole derivatives in combating viral infections. benthamscience.comnih.gov
Anticonvulsant Activity: Certain derivatives have been studied for their ability to prevent or reduce the severity of seizures. tandfonline.comnih.gov
Antidiabetic Potential: The scaffold is present in compounds investigated for the management of diabetes. tandfonline.combenthamscience.com
Neuroprotective Effects: Some benzothiazole derivatives have shown promise in protecting nerve cells from damage. tandfonline.com
The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to be crucial for its diverse biological activities. benthamscience.com
Table 1: Pharmacological Activities of the 1,3-Benzothiazole Scaffold
| Pharmacological Activity | Reference |
|---|---|
| Antimicrobial & Antifungal | benthamscience.comnih.gov |
| Anticancer & Antitumor | tandfonline.comnih.gov |
| Anti-inflammatory & Analgesic | nih.govresearchgate.net |
| Antiviral | benthamscience.comnih.gov |
| Anticonvulsant | tandfonline.comnih.gov |
| Antidiabetic | tandfonline.combenthamscience.com |
| Neuroprotective | tandfonline.com |
Historical Context and Evolution of 2-Hydrazinyl-1,3-benzothiazole Derivatives in Chemical and Pharmaceutical Research
The exploration of 2-substituted benzothiazole derivatives has a rich history in medicinal chemistry. Early research in the mid-20th century focused on 2-aminobenzothiazoles. jyoungpharm.org Over time, the synthetic modification of the 2-position of the benzothiazole ring has led to the discovery of compounds with a wide range of pharmacological effects. jyoungpharm.org
The introduction of a hydrazinyl group at the 2-position of the benzothiazole scaffold to create 2-hydrazinyl-1,3-benzothiazole derivatives has been a significant area of investigation. This modification serves as a versatile synthetic intermediate for the creation of a larger library of compounds. For instance, the hydrazine (B178648) moiety can be reacted with various aldehydes and ketones to form hydrazones, or used in the synthesis of other heterocyclic rings.
Research has shown that the incorporation of the hydrazinyl group and its subsequent derivatives can lead to compounds with potent biological activities. For example, some 2-hydrazinyl-1,3-thiazole derivatives have demonstrated superior antifungal potency compared to their counterparts lacking the hydrazone linkage. nih.gov This enhancement in activity is often attributed to increased lipophilicity, which may facilitate better penetration of fungal cell membranes. nih.gov The synthesis of these derivatives often involves the reaction of a 2-aminobenzothiazole (B30445) with hydrazine hydrate (B1144303). nih.gov Further reactions can then be carried out to produce a variety of analogs with diverse pharmacological profiles. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAOIHNAUFRSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288496 | |
| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-72-5 | |
| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole and Its Chemical Derivatives
Established Synthetic Pathways to 2-Hydrazinyl-1,3-benzothiazole Systems
Traditional synthetic routes provide reliable, albeit sometimes lengthy, methods for producing 2-hydrazinyl-benzothiazoles. These pathways often involve the transformation of more common benzothiazole (B30560) precursors.
A common and direct method for synthesizing 2-hydrazinyl-1,3-benzothiazole systems involves the nucleophilic substitution of a leaving group at the C-2 position of the benzothiazole ring. The thiol group of 2-mercaptobenzothiazole (B37678) can be displaced by hydrazine (B178648). The reaction is typically performed by refluxing 2-mercaptobenzothiazole with hydrazine hydrate (B1144303). researchgate.netresearchgate.net In some procedures, hydrazine hydrate is used in combination with hydrochloric acid, which generates hydrazine hydrochloride in situ, or the reaction is carried out in a solvent like ethylene (B1197577) glycol. arabjchem.orgnih.gov This nucleophilic substitution reaction effectively replaces the mercapto group with a hydrazinyl moiety. researchgate.net
For instance, the synthesis of a related compound, 2-hydrazinyl-7-methylbenzo[d]thiazole, is achieved by adding concentrated hydrochloric acid to a suspension of hydrazine hydrate, followed by the addition of the 2-amino-7-methylbenzo[d]thiazole precursor and refluxing the mixture. nih.gov
Table 1: Synthesis of 2-Hydrazinyl-1,3-benzothiazole from 2-Mercaptobenzothiazole
| Precursor | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | Reflux for 4 hours, then add ethanol (B145695) | 2-Hydrazinobenzothiazole | researchgate.net |
| 6-Chloro-2-aminobenzothiazole | Hydrazine hydrate (99%), conc. HCl, Ethylene glycol | Reflux for 3 hours | 6-Chloro-2-benzothiazol-2-yl-hydrazine | arabjchem.org |
| 2-Amino-7-methylbenzo[d]thiazole | Hydrazine hydrate, conc. HCl, Ethylene glycol | Reflux for 2-3 hours | 2-Hydrazinyl-7-methylbenzo[d]thiazole | nih.gov |
A versatile and widely used approach for creating substituted benzothiazoles starts from appropriately substituted anilines. For chloro-substituted hydrazinyl benzothiazoles, a multi-step sequence beginning with a chloroaniline is a common strategy. arabjchem.org
A prime example is the synthesis of 6-chloro-2-hydrazinyl-1,3-benzothiazole, an isomer of the title compound. The pathway initiates with p-chloroaniline, which undergoes cyclization to form the benzothiazole ring, followed by conversion to the final hydrazinyl product. arabjchem.org
The key steps are:
Cyclization: p-Chloroaniline is reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form the intermediate, 6-chloro-2-aminobenzothiazole. arabjchem.org
Hydrazinolysis: The 2-amino group is then displaced by a hydrazinyl group. The 6-chloro-2-aminobenzothiazole is refluxed with hydrazine hydrate and hydrochloric acid in ethylene glycol to yield 6-chloro-2-hydrazinyl-1,3-benzothiazole. arabjchem.org
This synthetic sequence allows for the introduction of the chloro-substituent on the benzene (B151609) ring at the very beginning of the process, ensuring its specific placement in the final molecule.
The process involves dissolving p-chloroaniline and potassium thiocyanate in glacial acetic acid. The mixture is cooled and stirred while a solution of bromine in acetic acid is added dropwise. The reaction proceeds for several hours, leading to the formation of the hydrochloride salt of 6-chloro-2-aminobenzothiazole, which precipitates and can be isolated by filtration. arabjchem.org Similarly, other halogenated anilines can be used to produce different substituted 2-aminobenzothiazoles, such as the synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) from 3,4-dichloroaniline. google.com
Advanced Synthetic Approaches and Techniques for Benzothiazole Derivatives
In recent years, synthetic chemistry has moved towards more efficient, cost-effective, and environmentally friendly methods. These advanced approaches are also applied to the synthesis of benzothiazole derivatives. mdpi.com
One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the need to isolate intermediates. mdpi.comnih.gov This approach offers advantages such as atom economy, reduced solvent waste, and simplified procedures. mdpi.com
Several MCR strategies have been developed for the benzothiazole scaffold:
Three-Component Cyclization: A copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde can produce 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org
Redox Cyclization: Another effective three-component reaction involves the redox cyclization of haloanilines, stable arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate, to yield 2-arylbenzothiazoles. nih.gov
Thiol-Based MCR: A one-pot reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) has been developed to synthesize benzothiazoles through the simultaneous formation of C–N and C–S bonds under mild conditions. mdpi.com
Table 2: Examples of One-Pot Reactions for Benzothiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| o-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | Simple, effective, high yields (up to 97%) | mdpi.com |
| Haloanilines, Arylacetic acids, Sulfur | Copper acetate | 2-Arylbenzothiazoles | Scalable, uses readily available reagents | nih.gov |
| Thiols, Oxalyl chloride, 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI), 60 °C | 2-Substituted benzothiazoles | Mild conditions, high efficiency | mdpi.com |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like benzothiazoles. ingentaconnect.comias.ac.in
The advantages of using microwave irradiation include:
Rapid Reaction Times: Reactions that might take several hours with conventional refluxing can often be completed in a matter of minutes. semanticscholar.org For example, the synthesis of certain benzothiazole derivatives was reduced from 4-6 hours to 1-2 minutes. semanticscholar.org
Increased Yields: Microwave heating can lead to improved reaction yields.
Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, aligning with the principles of green chemistry. ingentaconnect.com
MAOS has been successfully applied to various steps in benzothiazole synthesis, including the one-pot, three-component synthesis of fused pyranopyrimidinone derivatives and the cyclization steps to form the benzothiazole ring itself. semanticscholar.orgingentaconnect.com
Molecular Hybridization Techniques in Scaffold Assembly
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecular entity. This approach aims to create hybrid compounds with enhanced biological activity or a more desirable pharmacological profile compared to the individual parent molecules. The 1,3-benzothiazole scaffold is a common participant in such hybridization, often linked to other heterocyclic systems like 1,2,3-triazoles through "click chemistry". nih.govmdpi.com This technique is noted for its high efficiency and versatility in creating complex and diverse molecular structures. mdpi.com The resulting hybrid molecules, for example, phenothiazine-triazole hybrids, are investigated for their potential as novel therapeutic agents. nih.gov The addition of a 1,2,3-triazole linker via click chemistry can improve a molecule's drug-like properties and biological activity. mdpi.com
Derivatization Strategies at the Hydrazinyl Moiety
The hydrazinyl group (-NH-NH₂) of 5-chloro-2-hydrazinyl-1,3-benzothiazole is a highly reactive nucleophilic center, making it an ideal site for extensive chemical modification and derivatization.
One of the most common derivatization methods involves the condensation reaction between the terminal amino group of the hydrazinyl moiety and the carbonyl group of various aldehydes and ketones. This reaction, typically carried out by refluxing in a solvent like ethanol with a catalytic amount of acid, yields a class of compounds known as hydrazones, which are a subset of Schiff bases. arabjchem.orgmdpi.com
The general synthesis involves dissolving the 2-hydrazinyl-1,3-benzothiazole derivative and an appropriate aromatic aldehyde or ketone in a suitable solvent system, such as ethanol and glacial acetic acid, and heating the mixture under reflux. arabjchem.org Upon cooling, the solid hydrazone product precipitates and can be purified by recrystallization. arabjchem.orgmdpi.com This method has been used to synthesize a wide array of hydrazone derivatives from the 6-chloro-1,3-benzothiazole scaffold. arabjchem.org
Table 1: Examples of Hydrazone Synthesis from 6-chloro-2-benzothiazol-2-yl-hydrazine
| Starting Hydrazine | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |
| 6-chloro-2-benzothiazol-2-yl-hydrazine | Substituted Benzaldehydes | Ethanol / H₂SO₄ | Acyl-hydrazones | mdpi.com |
| 6-chloro-2-benzothiazol-2-yl-hydrazine | Aromatic Ketones | Ethanol / Acetic Acid | (6-chloro-1,3-benzothiazol-2-yl) hydrazones | arabjchem.org |
| 2-((5-Chlorobenzothiazol-2-yl)thio)acetohydrazide | Substituted Benzaldehydes | Ethanol | N'-(substituted-benzylidene)acetohydrazides | nih.gov |
Synthesis of Hydrazonylsulfones and Analogues
The hydrazinyl group can react with sulfonyl chlorides to produce hydrazonylsulfones. These compounds, with the general structure Bt-NHNHSO₂R (where Bt is the benzothiazole ring), are formed through the reaction of the hydrazinyl moiety with an appropriately substituted benzenesulfonyl chloride. researchgate.net A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, confirming the formation of this class of derivatives. researchgate.net The crystal structure analysis reveals significant intermolecular interactions, including N–H(hydrazonyl)···O(sulfonate) hydrogen bonds, which stabilize the resulting framework. researchgate.net
The nucleophilic nature of the hydrazinyl group allows for its reaction with isothiocyanates and isocyanates to form thiourea (B124793) and urea (B33335) derivatives, respectively. These reactions are fundamental in expanding the chemical diversity of the benzothiazole core. For example, 6-substituted-2-aminobenzothiazoles can be converted into semicarbazides via reaction with reagents like ethyl chloroformate and subsequently hydrazine hydrate. mdpi.com These semicarbazides can then be further modified. Thiourea derivatives are also synthesized by reacting 2-aminobenzothiazole (B30445) with ammonium (B1175870) thiocyanate, which can then be reacted with hydrazine hydrate. mdpi.com The synthesis of various urea and thiourea derivatives containing heterocyclic moieties like 1,2,4-triazole (B32235) has been reported as a strategy to develop compounds with potential biological applications. nih.gov
Table 2: Synthesis of Urea and Thiourea Derivatives
| Starting Material | Reagent | Product Type | Reference |
| 6-substituted-2-aminobenzothiazoles | HOCN, then Hydrazine | BT-semicarbazone | mdpi.com |
| 6-fluoro,7-chloro-2-aminobenzothiazole | Ethyl chloroformate, then Hydrazine Hydrate | 6-fluro-7-chloro-BT-semicarbazide | mdpi.com |
| Thiocarbohydrazide | Urea/Thiourea derivatives | 1,2,4-Triazole-thiourea/urea hybrids | nih.gov |
| 2,4,6-trichloro-1,3,5-triazine | Ammonia (B1221849), then Aryl isothiocyanate | s-triazinyl thiourea | umich.edu |
Fusion with Other Heterocycles (e.g., Pyrazoles, Pyrimidinones)
The bifunctional nature of the 2-hydrazinyl-1,3-benzothiazole moiety makes it an excellent precursor for constructing fused or linked heterocyclic systems. The reaction of the hydrazinyl group with a 1,3-dielectrophile is a classic method for forming five- or six-membered rings.
Synthesis of Pyrazoles: Pyrazoles can be synthesized by reacting 2-hydrazino-1,3-benzothiazole with 1,3-dicarbonyl compounds. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazole (B372694) derivatives attached to the benzothiazole core. researchgate.net This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general synthesis of pyrazoles often involves the reaction of a hydrazine with a 1,3-diketone. nih.gov
Fusion into Triazolobenzothiazoles: The 2-hydrazinyl-1,3-benzothiazole can also be used to create fused heterocyclic systems. Reaction with reagents like carbon disulfide in an alkaline medium can yield arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole-3-thiol. researchgate.net Alternatively, cyclization with other one-carbon donors like formic acid or through the oxidation of hydrazone derivatives can lead to the formation of the fused triazole ring. researchgate.net For instance, hydrazones formed from aldehydes can be cyclized using acetic anhydride (B1165640) to produce substituted arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazoles. researchgate.net
Table 3: Synthesis of Fused and Linked Heterocycles
| Starting Material | Reagent | Product Heterocycle | Reference |
| 2-hydrazino-1,3-benzothiazole | Acetylacetone | Pyrazolo derivative | researchgate.net |
| 2-hydrazino-1,3-benzothiazole | Ethyl acetoacetate | Pyrazolo derivative | researchgate.net |
| 2-hydrazino-1,3-benzothiazole | Carbon Disulfide | arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole-3-thiol | researchgate.net |
| Hydrazone of 2-hydrazino-1,3-benzothiazole | Acetic Anhydride | arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole | researchgate.net |
| 5-aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a fundamental tool for identifying the functional groups present within a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations.
FT-IR spectroscopy is instrumental in confirming the synthesis of 5-Chloro-2-hydrazinyl-1,3-benzothiazole derivatives by identifying their key functional groups. The spectra of these compounds are characterized by several distinct absorption bands. The N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3138–3417 cm⁻¹. arabjchem.orgnih.gov Specifically, a band observed around 3207 cm⁻¹ is attributed to the N-H group. arabjchem.org Aromatic C-H stretching is identified by bands in the 3016–3070 cm⁻¹ range. arabjchem.org
A crucial feature in the spectra of hydrazone derivatives is the C=N (azomethine) stretching vibration, which is consistently observed in the 1512–1699 cm⁻¹ range. arabjchem.orgnih.govdegres.eu The skeletal vibrations of the benzothiazole (B30560) ring, including C=C aromatic stretching, are found between 1436 cm⁻¹ and 1571 cm⁻¹. nih.gov The C–N bond stretching is typically assigned to bands around 1255-1288 cm⁻¹. arabjchem.org Furthermore, the presence of the chlorine atom is confirmed by a C–Cl stretching band in the vicinity of 1016–1089 cm⁻¹. arabjchem.org The benzothiazole structure is further supported by the C–S–C linkage, which gives rise to absorption bands in the 578-713 cm⁻¹ region. arabjchem.org
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |
|---|---|---|---|
| Hydrazinyl (N-H) | Stretching | 3138 - 3417 | arabjchem.orgnih.gov |
| Aromatic (C-H) | Stretching | 3016 - 3070 | arabjchem.org |
| Azomethine (C=N) | Stretching | 1512 - 1699 | arabjchem.orgnih.govdegres.eu |
| Aromatic (C=C) | Stretching | 1436 - 1571 | nih.gov |
| C–N | Stretching | 1255 - 1288 | arabjchem.org |
| C–Cl | Stretching | 1016 - 1089 | arabjchem.org |
| C–S–C | Stretching | 578 - 713 | arabjchem.org |
Note: The exact position of the peaks can vary depending on the specific derivative and the sample preparation method (e.g., KBr pellet).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.
In the ¹H NMR spectra of this compound derivatives, the protons of the benzothiazole ring system and the hydrazinyl group exhibit characteristic chemical shifts. The aromatic protons of the chloro-substituted benzothiazole ring typically appear as a multiplet in the range of δ 6.7–8.34 ppm. arabjchem.org The proton of the thiazole (B1198619) ring itself can be observed as a singlet between δ 6.22 and 7.50 ppm in related thiazole structures. nih.gov
A key signal for confirming the formation of hydrazone derivatives is the azomethine proton (–N=CH–), which resonates as a singlet downfield between δ 7.85 and 8.43 ppm. nih.gov The hydrazinyl N-H protons are also highly characteristic. These protons appear as a singlet, often broad, in the δ 3.9–12.5 ppm range. arabjchem.orgnih.gov This signal is typically exchangeable with deuterium (B1214612) oxide (D₂O), meaning it disappears from the spectrum upon addition of a small amount of D₂O, which is a definitive test for N-H or O-H protons. For example, a singlet at δ 7.0 ppm has been identified as the NHN– proton, which is D₂O exchangeable. arabjchem.org In some cases, the N-H proton can appear as far downfield as δ 14.19 ppm, depending on intramolecular hydrogen bonding and solvent effects. researchgate.net
Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes | References |
|---|---|---|---|---|
| Aromatic (Ar-H) | 6.7 - 8.34 | Multiplet (m) | Benzothiazole ring protons | arabjchem.org |
| Hydrazinyl (NH) | 3.9 - 12.5 | Singlet (s) | D₂O exchangeable | arabjchem.orgnih.gov |
| Azomethine (-N=CH-) | 7.85 - 8.43 | Singlet (s) | Present in hydrazone derivatives | nih.gov |
Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS). The solvent used (e.g., DMSO-d₆, CDCl₃) can significantly affect the chemical shifts, especially for N-H protons.
¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. For this compound derivatives, the C2 carbon of the thiazole ring, which is bonded to two heteroatoms (S and N), is significantly deshielded and appears far downfield, typically in the range of δ 168.3–170.6 ppm. nih.govdegres.eu The other carbons of the thiazole ring, C4 and C5, resonate at approximately δ 148.8–160.9 ppm and δ 101.8–104.5 ppm, respectively. nih.gov
The chemical shifts of the carbons in the fused benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) are influenced by the heteroatoms and the chlorine substituent. The analysis of these shifts can be complex, but studies on related benzazoles show that heteroatoms exert distinct shielding and deshielding effects. mdpi.com For instance, the carbon atom bonded to the chlorine (C5) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the typical aromatic region. The carbon of the azomethine linkage (C=N) in hydrazone derivatives is found in the region of δ 135.5–148.3 ppm. nih.gov
Table 3: Characteristic ¹³C NMR Chemical Shifts for Benzothiazole Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) | References |
|---|---|---|
| C2 (Thiazole) | 168.3 - 170.6 | nih.govdegres.eu |
| C4 (Thiazole) | 148.8 - 160.9 | nih.gov |
| C5 (Thiazole) | 101.8 - 104.5 | nih.gov |
| C=N (Azomethine) | 135.5 - 148.3 | nih.gov |
| Aromatic Carbons | 110 - 155 | mdpi.comias.ac.in |
Note: Assignments are based on data from related thiazole and benzothiazole structures.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the electron impact mass spectrum typically shows a prominent molecular ion peak (M⁺). nrcresearchpress.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺ peak. libretexts.org This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.
The fragmentation of 2-hydrazinobenzothiazoles under electron impact is complex and can be influenced by tautomerism between the hydrazine (B178648) and hydrazone forms. nrcresearchpress.com The principal fragmentation pathways involve the initial loss of small, stable neutral molecules or radicals from the hydrazinyl group. nrcresearchpress.com Common initial fragmentation steps include the loss of ammonia (B1221849) (NH₃), an amino radical (•NH₂), or dinitrogen dihydride (N₂H₂). nrcresearchpress.com These initial losses are followed by further fragmentation of the benzothiazole ring system, such as the loss of HCN and CS.
Table 4: Common Mass Spectral Fragments for Chloro-Substituted 2-Hydrazinobenzothiazoles
| Ion | Fragmentation Pathway | Description | References |
|---|---|---|---|
| [M]⁺ and [M+2]⁺ | - | Molecular ion and its isotope peak (3:1 ratio) | nrcresearchpress.comlibretexts.org |
| [M - NH₃]⁺ | Loss of ammonia | Primary fragmentation | nrcresearchpress.com |
| [M - NH₂]⁺ | Loss of amino radical | Primary fragmentation | nrcresearchpress.com |
X-ray Diffraction Studies for Solid-State Molecular Architecture
This study reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The benzothiazole ring system is nearly planar, and in this specific derivative, the dihedral angle between the benzothiazole ring and the attached phenyl ring is 7.11(8)°. nih.govresearchgate.net Such data are crucial for understanding the planarity of the heterocyclic system and how substituents are oriented in space, which can influence crystal packing and intermolecular interactions.
Table 5: Crystallographic Data for 5-Chloro-2-phenyl-1,3-benzothiazole
| Parameter | Value | References |
|---|---|---|
| Chemical Formula | C₁₃H₈ClNS | nih.govresearchgate.net |
| Molecular Weight | 245.71 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/c | nih.govresearchgate.net |
| a (Å) | 7.4057 (9) | nih.govresearchgate.net |
| b (Å) | 5.9100 (7) | nih.govresearchgate.net |
| c (Å) | 25.165 (3) | nih.govresearchgate.net |
| β (°) | 93.402 (3) | nih.govresearchgate.net |
| Volume (ų) | 1099.5 (2) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Note: Data from a representative derivative used to illustrate the solid-state characterization of the 5-chloro-1,3-benzothiazole scaffold.
Single-Crystal X-ray Diffraction Analysis for Precise Atomic Coordinates
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering insights into its conformation and intermolecular interactions in the solid state.
Similarly, the crystal structure of the parent compound, benzothiazol-2-yl-hydrazine, was determined to be in the monoclinic space group P21/n. researchgate.net The analysis confirmed that the five-membered thiazole ring is coplanar with its fused benzene ring and that the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net High-resolution structural analysis techniques like X-ray crystallography are crucial for identifying drug-like chemical features and understanding ligand-target interactions. nih.gov
Table 1: Crystallographic Data for a 5-Chloro-1,3-benzothiazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₃H₈ClNS | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P21/c | nih.govresearchgate.net |
| a (Å) | 7.4057 (9) | nih.govresearchgate.net |
| b (Å) | 5.9100 (7) | nih.govresearchgate.net |
| c (Å) | 25.165 (3) | nih.govresearchgate.net |
| β (°) | 93.402 (3) | nih.govresearchgate.net |
| Volume (ų) | 1099.5 (2) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis
While single-crystal XRD provides data from a perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material. It confirms whether the synthesized powder sample consists of the same crystalline phase identified in the single-crystal analysis and assesses its purity and crystallinity. The PXRD pattern serves as a fingerprint for a specific crystalline solid, with peak positions corresponding to the lattice spacings (d-values) and intensities characteristic of the structure. This technique is vital for quality control and ensuring consistency between batches of synthesized material. Research on related heterocyclic compounds often employs PXRD to confirm the crystalline nature of the final products, although specific data for this compound is not detailed in the provided sources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions
UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the types of electronic transitions (e.g., π → π* and n → π*) and the extent of conjugation within the molecule.
Benzothiazole derivatives are known to possess extended π-delocalized systems. arabjchem.org The absorption spectra of various benzothiazole derivatives in ethanol (B145695) typically show an intense, low-energy charge-transfer absorption band in the UV-visible region. researchgate.net The position of this band (λmax) is highly sensitive to the molecular structure, including the type of substituent and the extent of the conjugated system. researchgate.net For example, studies on triazine-based hydrazone derivatives, which share structural similarities, show absorption maxima (λmax) in dimethyl sulfoxide (B87167) (DMSO) at 333 nm and 374 nm. mdpi.com The UV spectrum of benzothiazole itself features three bands around 220, 250, and 285 nm. researchgate.net These electronic transitions are crucial for understanding the photophysical properties of the compounds.
Table 2: UV-Vis Absorption Data for Related Hydrazone Derivatives
| Compound Class | Solvent | λmax (nm) | Type of Transition | Reference |
|---|---|---|---|---|
| Triazine-based Hydrazone | DMSO | 333, 374 | π → π* and/or Charge-Transfer | mdpi.com |
| Azo Benzothiazole | N/A | 372 | π → π* (extended conjugation) | researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
For newly synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, elemental analysis is routinely performed to confirm their proposed structures. arabjchem.org For instance, the analysis of Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone yielded results that were in good agreement with the calculated values for the formula C₂₀H₁₄ClN₃S. arabjchem.org This verification is a critical step in the characterization process for any novel compound. nih.govuobaghdad.edu.iq
Table 3: Elemental Analysis Data for a 6-Chloro-1,3-benzothiazole Derivative
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | C₂₀H₁₄ClN₃S | C | 66.02 | 66.35 | arabjchem.org |
| H | 3.88 | 4.54 | arabjchem.org |
Other Advanced Spectroscopic and Microscopic Techniques (e.g., SEM, EDX)
Beyond the core techniques, other advanced methods provide further insights into the material's properties.
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, texture, and particle size of the synthesized powder. It provides high-resolution images of the sample's topography, which can be crucial for understanding its physical properties and suitability for various applications.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. This technique analyzes the X-rays emitted from the sample when bombarded by the electron beam, providing a qualitative and quantitative elemental analysis of the viewed area. EDX can confirm the presence of expected elements (like chlorine, sulfur, and nitrogen) on the material's surface and detect any inorganic impurities, complementing the bulk data from elemental analysis. While specific SEM and EDX studies on this compound were not found in the provided results, these techniques are standard for the full characterization of novel heterocyclic compounds.
Computational and Theoretical Chemistry Studies on 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net Methods like Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311G(d,p) or 6-31+G(d,p), are commonly employed for this purpose. mdpi.comscirp.org
The process involves calculating the molecule's energy for various atomic arrangements until the lowest energy conformation is found. researchgate.net This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. mdpi.com For benzothiazole (B30560) derivatives, studies have shown that the presence of different substituent groups on the aromatic ring does not significantly alter the core geometry of the benzothiazole moiety. mdpi.com These calculations also yield important thermodynamic properties, which are vital for understanding the stability and energetics of the molecule. researchgate.net The absence of any imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. mdpi.com
Table 1: Illustrative Theoretical Structural Parameters for a Benzothiazole Derivative This table is interactive. Click on the headers to sort the data.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C7-C7a | ~1.39 Å |
| Bond Length | C3a-C4 | ~1.39 Å |
| Bond Length | C7a-C3a | ~1.41 Å |
| Bond Angle | C2-N3-C3a | ~109° |
| Bond Angle | N3-C2-S1 | ~115° |
Note: The values presented are representative examples based on DFT calculations for related benzothiazole structures. mdpi.comresearchgate.net
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. mdpi.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. mdpi.com
A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com Computational studies on benzothiazole derivatives have shown that substituents can significantly influence the HOMO-LUMO gap. For instance, electron-withdrawing groups can lower the energies of both HOMO and LUMO levels and reduce the energy gap, thereby increasing the molecule's reactivity. mdpi.comnih.gov The analysis of FMOs is a key method for explaining the charge transfer characteristics within a molecule. mdpi.comscirp.org
Table 2: Example Frontier Orbital Energies and Energy Gaps for Benzothiazole Derivatives This table is interactive. You can filter the data by compound type.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A (Electron-donating group) | -5.59 | -0.86 | 4.73 |
| Derivative B (Unsubstituted) | -5.80 | -1.15 | 4.65 |
Note: Values are illustrative, based on typical ranges observed for benzothiazole derivatives in computational studies. mdpi.comnih.gov
Molecular Electrostatic Potential (MESP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactive sites. scirp.org These maps illustrate the electrostatic potential on the surface of the molecule, providing insights into its relative polarity and where it is susceptible to electrophilic or nucleophilic attack. researchgate.net
In an MESP diagram, different colors represent different electrostatic potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. These are the most likely sites for electrophilic attack. scirp.org
Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack. scirp.org
Green: Denotes areas with neutral or near-zero potential. researchgate.net
By analyzing the MESP map of a 5-Chloro-2-hydrazinyl-1,3-benzothiazole derivative, researchers can identify the specific atoms or regions that are most likely to participate in intermolecular interactions. scirp.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). mdpi.com
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). mdpi.com
Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comscirp.org
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a molecule's polarizability. mdpi.com
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2). scirp.org
Electronic Chemical Potential (μ): The negative of electronegativity (μ = -χ). mdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). mdpi.comscirp.org
These parameters are crucial for comparing the reactivity of different derivatives within a series. For example, a compound with a low chemical hardness value and a high electrophilicity index is predicted to be more reactive. mdpi.comscirp.org
Table 3: Calculated Global Reactivity Descriptors for a Hypothetical Benzothiazole Derivative This table is interactive. Click on a descriptor to learn more about its significance.
| Descriptor | Symbol | Value (eV) | Significance |
|---|---|---|---|
| Ionization Potential | I | 5.98 | Ease of electron donation |
| Electron Affinity | A | 1.53 | Ease of electron acceptance |
| Chemical Hardness | η | 2.23 | Resistance to deformation |
| Chemical Softness | σ | 0.45 | Polarizability |
| Electronegativity | χ | 3.76 | Electron attracting power |
Note: These values are representative examples derived from DFT calculations on related compounds. mdpi.com
Computational methods can also predict the nonlinear optical (NLO) properties of molecules. jhuapl.edu These properties are determined by how a molecule's charge distribution is affected by an external electric field. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β). mdpi.com
Materials with large hyperpolarizability values are of significant interest for applications in modern technologies like optoelectronics and photonics. jhuapl.eduacs.org Computational calculations allow for the screening of candidate molecules for NLO applications before undertaking complex synthesis and experimental validation. acs.org Studies have shown that extending π-conjugated systems and adding donor-acceptor groups can significantly enhance NLO properties. acs.org The calculated values of polarizability and hyperpolarizability for derivatives of this compound can indicate their potential as NLO materials. mdpi.com
Table 4: Example Calculated Polarizability and Hyperpolarizability Values This table is interactive. Hover over the values for more details.
| Parameter | Symbol | Value (a.u.) |
|---|---|---|
| Mean Polarizability | ⟨α⟩ | ~250-350 |
Note: Values are illustrative and depend heavily on the specific molecular structure and computational method used. a.u. = atomic units. mdpi.comacs.org
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can gain a deeper understanding of experimental results and confirm molecular structures. researchgate.net
For benzothiazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions, which often involve excitations from the HOMO to the LUMO. scirp.org The results are frequently in good agreement with experimental spectra. mdpi.com
Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Comparing these theoretical shifts with experimental data serves as a powerful tool for structural verification. mdpi.combohrium.com Furthermore, vibrational frequencies from theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. researchgate.net
Theoretical ¹H and ¹³C NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) method)
The prediction of nuclear magnetic resonance (NMR) spectra through quantum chemical calculations is a powerful method for structural elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is widely employed to calculate the isotropic nuclear magnetic shielding constants for protons (¹H) and carbon-13 (¹³C) mdpi.com. These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory mdpi.com.
For benzothiazole derivatives, theoretical studies have demonstrated a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts mdpi.com. Studies on related heterocyclic systems, such as 1,2,4-triazol-5-ones and 1,3,4-thiadiazoles, have successfully utilized methods like B3LYP/6-311G to optimize geometries and calculate NMR spectra mdpi.comresearchgate.net. While the presence of heavy atoms like sulfur can sometimes pose challenges for achieving perfect agreement, the GIAO/DFT approach reliably reproduces experimental trends and provides valuable assignments for complex spectra researchgate.net. For a hypothetical this compound derivative, the expected chemical shifts can be predicted, aiding in the characterization of newly synthesized compounds nih.govresearchgate.net.
Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzothiazole Scaffold
Note: This table is illustrative, based on typical values for benzothiazole derivatives found in the literature. Actual values for a specific derivative would vary.
| Carbon Atom | Theoretical δ (ppm) (GIAO/DFT) | Experimental δ (ppm) |
| C2 | 168.5 | 167.2 |
| C4 | 123.1 | 122.9 |
| C5 | 125.8 | 125.5 |
| C6 | 127.4 | 127.0 |
| C7 | 121.9 | 121.6 |
| C8 (C-S) | 153.2 | 152.8 |
| C9 (C-N) | 135.0 | 134.5 |
Simulated Vibrational Spectra for Comparison with Experimental Data
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is fundamental for identifying functional groups and confirming molecular structures. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. These theoretical spectra can be compared directly with experimental data, providing a detailed assignment of vibrational modes mdpi.com.
For complex molecules like chloro-substituted benzothiazoles, this comparative analysis is crucial for understanding how substitutions and intermolecular interactions, such as hydrogen bonding, influence the vibrational modes mdpi.com. Studies on related chloro-azaindole carbaldehydes have shown that DFT calculations can accurately predict shifts in key vibrational bands, such as C=O and N-H stretching frequencies, confirming the presence of specific conformations or intermolecular bonds in the solid state mdpi.com. Similarly, for this compound derivatives, theoretical spectra can help assign the characteristic vibrations of the benzothiazole ring, the C-Cl bond, and the hydrazinyl moiety, thereby validating experimental findings researchgate.netnih.gov.
Molecular Modeling and Dynamics Simulations for Biological Interactions
Molecular modeling techniques are pivotal in rational drug design, offering insights into how ligands like this compound derivatives interact with biological targets at an atomic level.
Molecular Docking Studies for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity nih.gov. This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions nih.gov.
Derivatives of benzothiazole and thiazole-hydrazones have been the subject of numerous docking studies against a wide range of biological targets, including enzymes implicated in cancer and microbial infections. These studies have revealed that the benzothiazole scaffold can form critical interactions within the active sites of proteins like p56lck kinase, lanosterol C14α-demethylase, and E. coli dihydroorotase nih.govnih.govbiointerfaceresearch.com. Key interactions often involve hydrogen bonds with the hydrazone linkage and hydrophobic or π-stacking interactions involving the benzothiazole ring system researchgate.netresearchgate.net. For instance, in studies targeting lanosterol C14α-demethylase, 2-hydrazinyl-1,3-thiazole derivatives demonstrated favorable binding energies, which correlated with their anti-Candida activity nih.gov. The docking scores and interaction patterns help prioritize compounds for synthesis and biological evaluation biointerfaceresearch.com.
Table 2: Summary of Molecular Docking Studies on Benzothiazole and Hydrazinyl-Thiazole Derivatives
| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Benzothiazole Derivatives | E. coli Dihydroorotase | 1J3J | -7.2 to -8.5 | Arg20, His155, Gln47 | nih.gov |
| 2-Hydrazinyl-thiazoles | C. albicans Lanosterol Demethylase | 5V5Z | -8.9 to -10.1 | Tyr118, His377, Ser507 | nih.gov |
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | 1QPC | -9.5 to -11.2 | Met319, Lys273, Asp382 | biointerfaceresearch.com |
| Hydrazinyl-thiazole Derivatives | Urease | 1E9Y | -9.7 to -13.8 | His593, Ala636, Arg439 | researchgate.net |
| Coumarin-Benzothiazole Hydrazones | Enoyl-acyl Carrier Protein Reductase | 4U0K | -8.1 to -9.3 | Tyr158, Met161, Ile215 | researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time nih.gov. MD simulations are performed on the most promising ligand-protein complexes identified through docking biointerfaceresearch.com.
By simulating the physical movements of atoms and molecules, MD studies can confirm whether a ligand remains stably bound within the active site researchgate.netresearchgate.net. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues researchgate.netresearchgate.net. For benzothiazole derivatives targeting enzymes like SARS-CoV-2 Mpro, MD simulations lasting up to 100 nanoseconds have been used to validate the stability of the docked poses, showing minimal fluctuations and confirming that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation nih.gov.
Binding Free Energy Calculations (e.g., MM/PBSA analysis)
To obtain a more quantitative estimate of binding affinity, binding free energy calculations are often performed on the trajectories generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose nih.gov.
This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models nih.gov. It provides a more accurate prediction of ligand-binding affinities than docking scores alone by accounting for factors like electrostatic contributions and solvation energies. For potential anti-tumor agents, MM/PBSA analysis has been used to calculate the binding free energy (ΔG bind) of ligand-protein complexes, helping to rank and identify the most potent candidates for further development nih.gov.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to exert a specific biological activity nih.govnih.gov.
A pharmacophore model can be generated from a set of active molecules, such as derivatives of this compound. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required structural features but may have a different core scaffold nih.govmdpi.com. This approach enriches the selection of potential hits for experimental testing and can lead to the discovery of new chemical classes of inhibitors nih.gov. For instance, pharmacophore models based on benzothiazole-containing inhibitors have been successfully used to identify new, potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase nih.gov. This strategy is highly effective for filtering large compound libraries and prioritizing molecules with a higher probability of being active, thus accelerating the hit-to-lead process nih.govmdpi.com.
In silico Drug-Likeness and ADME Predictions
A foundational aspect of in silico drug-likeness assessment is the evaluation of Lipinski's rule of five. drugbank.com This rule establishes a set of guidelines for the physicochemical properties of a compound that are associated with good oral bioavailability. The parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Generally, an orally active drug is expected to have a molecular weight of less than 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Studies on various benzothiazole derivatives have shown that these compounds often exhibit favorable Lipinski profiles, suggesting a good potential for oral administration. nih.govorientjchem.org
Beyond Lipinski's rule, other computational models are employed to predict a more comprehensive ADME profile. These models can estimate properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 family. For instance, high gastrointestinal absorption is a desirable trait for orally administered drugs, and in silico models can predict this with reasonable accuracy. nih.gov Similarly, predicting whether a compound can cross the blood-brain barrier is crucial, especially for drugs targeting the central nervous system. For many benzothiazole derivatives, a high bioavailability score is often predicted, indicating good potential for oral absorption and distribution. researchgate.net
The following interactive data tables present representative in silico predictions for a series of hypothetical this compound derivatives, illustrating the types of data generated in such computational studies.
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| CHBT-001 | C₇H₆ClN₃S | 199.66 | 2.1 | 2 | 4 | 0 |
| CHBT-002 | C₁₄H₁₀ClN₃OS | 303.77 | 3.5 | 2 | 5 | 0 |
| CHBT-003 | C₁₅H₁₂ClN₃S | 301.79 | 4.2 | 2 | 4 | 0 |
| CHBT-004 | C₁₄H₉Cl₂N₃S | 338.21 | 4.5 | 2 | 4 | 0 |
| CHBT-005 | C₁₅H₁₁ClN₄O₂S | 362.79 | 3.8 | 3 | 7 | 0 |
Table 2: Predicted ADME Properties
| Compound ID | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | Bioavailability Score |
| CHBT-001 | High | Yes | 0.55 |
| CHBT-002 | High | No | 0.55 |
| CHBT-003 | High | No | 0.55 |
| CHBT-004 | High | No | 0.55 |
| CHBT-005 | High | No | 0.55 |
These predictive studies are a cornerstone of modern medicinal chemistry, enabling researchers to refine the chemical structures of lead compounds to optimize their pharmacokinetic profiles. For derivatives of this compound, in silico ADME and drug-likeness predictions serve as an essential filtering step, ensuring that the most promising candidates are advanced in the drug discovery pipeline.
Biological Activity Profiles and Mechanistic Investigations of 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives
Antimicrobial Activity Investigations
The benzothiazole (B30560) nucleus is a prominent heterocyclic scaffold known to confer significant antimicrobial properties. The introduction of a chlorine atom at the 5-position and a hydrazinyl group at the 2-position creates a core structure, from which numerous derivatives have been synthesized and evaluated for their efficacy against a wide array of pathogenic microorganisms. Structure-activity relationship (SAR) studies have frequently indicated that the presence of an electronegative chloro group at the 5-position of the benzothiazole ring can enhance antibacterial activity.
Antibacterial Efficacy against Gram-Positive Bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes)
Derivatives of 5-chloro-2-hydrazinyl-1,3-benzothiazole have been the subject of numerous studies to ascertain their effectiveness against Gram-positive bacteria. Research has shown that modifications of the hydrazinyl moiety can lead to compounds with significant antibacterial potency. For instance, certain benzothiazole-based azo dyes where a chloro group is present at the 5-position have demonstrated notable activity.
Similarly, various benzothiazole derivatives have been synthesized and show potent activity against strains like Staphylococcus aureus. In one study, benzothiazole-thiophene derivatives with a chloro group at the 5-position of the benzothiazole moiety showed equipotent inhibition against S. aureus when compared to the standard drug ciprofloxacin. Another study reported that hydrazide–hydrazone derivatives of isonicotinic acid exhibited very strong activity against all tested Gram-positive bacteria, including S. aureus and S. epidermidis. While specific data for a unified series of this compound derivatives is dispersed, the collective findings underscore the potential of this scaffold.
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole-thiophene derivative (with 5-chloro group) | Staphylococcus aureus | 6.25 ± 0.27 | |
| Isatin-benzothiazole derivative (41c) | Staphylococcus aureus | 12.5 | |
| Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus aureus ATCC 6538 | 1.95 | |
| Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus epidermidis ATCC 12228 | 1.95 | |
| 5-methylphenanthridium benzothiazole (98a/98b) | Streptococcus pyogenes | 1-4 |
Note: The compounds listed are structurally related derivatives, highlighting the activity of the broader benzothiazole class.
Antibacterial Efficacy against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis, Salmonella typhi)
The efficacy of this compound derivatives extends to Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their complex outer membrane. Studies on benzothiazole derivatives of isatin (B1672199) have indicated superior activity against Gram-negative strains compared to Gram-positive ones. For example, one such derivative demonstrated excellent antibacterial activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values lower than the reference drug ciprofloxacin.
Furthermore, antipyrine-containing benzothiazole-based azo dyes with a 5-chloro substitution have shown antibacterial action comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. Hydrazide derivatives have also been reported to possess activity against E. coli.
Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isatin-benzothiazole derivative (41c) | Escherichia coli | 3.1 | |
| Isatin-benzothiazole derivative (41c) | Pseudomonas aeruginosa | 6.2 | |
| Antipyrine-benzothiazole azo dye (with 5-chloro group) | Klebsiella pneumoniae | 25-50 | |
| 1,3-benzothiazole-2-yl-hydrazone (3a) | Escherichia coli | >100 | |
| 1,3-benzothiazole-2-yl-hydrazone (3a) | Klebsiella pneumoniae | >100 | |
| Antipyrine-benzothiazole azo dye (with 5-chloro group) | Salmonella typhimurium | 25-50 |
Note: The compounds listed are structurally related derivatives, highlighting the activity of the broader benzothiazole class. Data for Proteus mirabilis was not specifically found for this scaffold.
Antifungal Efficacy against Fungal Strains (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum)
In addition to antibacterial properties, derivatives of the benzothiazole scaffold have been investigated for their potential to combat fungal infections. Hydrazine-based compounds, in particular, have shown promising results against various fungal species. For instance, certain hydrazine (B178648) derivatives have demonstrated excellent activity against Candida albicans. One study found that integrating a para-chlorine atom on an aromatic moiety attached to a hydrazine linker increased activity against C. albicans, with a reported MIC of 5.6 µg/mL.
Other research into 1,3-benzothiazole-2-yl-hydrazones has demonstrated moderate activity against both Aspergillus niger and Candida albicans. Thiazolylhydrazone derivatives have also been identified as potent antifungal agents against C. albicans, with some compounds showing MIC values as low as 0.125–2.0 μg/mL against clinical isolates.
Table 3: Antifungal Activity of Selected Benzothiazole and Hydrazine Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazine derivative with p-chlorophenyl moiety (2c) | Candida albicans | 5.6 | |
| Thiazolylhydrazone derivative (3) | Candida albicans (clinical isolate) | 0.125–2.0 | |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | 3.9 | |
| 1,3-benzothiazole-2-yl-hydrazone | Aspergillus niger | >100 |
Note: The compounds listed are structurally related derivatives. Specific data for Monascus purpureus and Penicillium citrinum for this scaffold were not prominently available in the reviewed literature.
Anticancer / Antitumor Activity Assessments
The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery. The presence of the 5-chloro substituent on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.
Cytotoxic Potential against Diverse Cancer Cell Lines (e.g., HeLa, COS7, PC3, A431, A375, Bcap37, MCF7, MDA-MB-468, HCT116)
Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity. For example, in a study of benzothiazole acylhydrazones, it was determined that the 5-chloro substitution on the benzothiazole ring generally enhances cytotoxic activity against carcinogenic cell lines.
Specific derivatives have shown notable potency against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. For instance, a 2-aminobenzothiazole (B30445) hybrid (4a) showed potent IC50 values of 3.84 µM and 5.61 µM against MCF-7 and HCT-116 cells, respectively. Hydrazine-based benzothiazole derivatives have also exhibited significant cytotoxicity against cervical cancer (HeLa) and kidney fibroblast (COS-7) cell lines. While data across all listed cell lines for a single, consistent series of this compound derivatives is not available, the existing research strongly supports the anticancer potential of this structural class.
Table 4: Cytotoxic Activity of Selected Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hydrazine-based benzothiazole (11) | HeLa (Cervical Cancer) | 2.41 | |
| Hydrazine-based benzothiazole (11) | COS-7 (Kidney Fibroblast) | 4.31 | |
| 2-Aminobenzothiazole hybrid (4a) | HCT-116 (Colorectal Carcinoma) | 5.61 | |
| 2-Aminobenzothiazole hybrid (4a) | MCF-7 (Breast Adenocarcinoma) | 3.84 | |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(...)-acetohydrazide (4d) | MCF-7 (Breast Adenocarcinoma) | 16.53 | |
| Chromone-benzothiazole derivative (7h) | HeLa (Cervical Cancer) | 3.99 | |
| Chromone-benzothiazole derivative (7l) | HCT116 (Colorectal Carcinoma) | 5.56 |
Note: The compounds listed are structurally related derivatives. Specific IC50 data for PC3, A431, A375, Bcap37, and MDA-MB-468 cell lines for the core scaffold were not prominently available in the reviewed literature.
Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Inhibition of Specific Enzymes like Monoacylglycerol Lipase (B570770) (hMAGL), VEGFR-2, ATR kinase)
Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Derivatives of the benzothiazole scaffold have been shown to exert their anticancer effects through various cellular pathways.
Apoptosis Induction: A primary mechanism by which many anticancer drugs eliminate tumor cells is the induction of apoptosis, or programmed cell death. Flow cytometric analysis of various thiazole (B1198619) and benzothiazole derivatives containing a hydrazone moiety has confirmed their ability to induce apoptosis in cancer cells. For example, certain 2-(2-hydrazinyl)-1,3-thiazole derivatives were found to profoundly induce apoptosis, as evidenced by increased caspase-3/7 activity. Similarly, other thiazole derivatives with a hydrazide-hydrazone structure were shown to induce apoptosis in HepG2 cells, leading to S-phase cell-cycle arrest.
Enzyme Inhibition:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of this kinase is a validated strategy in cancer therapy. Several studies have identified benzothiazole derivatives as potent VEGFR-2 inhibitors. A novel series of 2-aminobenzothiazole hybrids produced a lead compound that inhibited VEGFR-2 with an IC50 value of 91 nM. Another study on thiazole derivatives identified a compound with a significant VEGFR-2 inhibitory activity (IC50 = 0.093 µM). The presence of a chloro-substituent on related scaffolds has also been associated with significant inhibition of VEGF-induced cell proliferation through the suppression of VEGFR2 phosphorylation.
ATR kinase: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway. A novel series of benzothiazole and chromone (B188151) derivatives were synthesized and evaluated as potential inhibitors of ATR kinase. One of the lead compounds from this series showed inhibition of Chk1 phosphorylation, a downstream target of ATR, indicating its potential as an ATR kinase inhibitor.
Monoacylglycerol Lipase (hMAGL): No specific research findings linking this compound derivatives to the inhibition of human monoacylglycerol lipase (hMAGL) were identified in the reviewed literature.
Anti-Tuberculosis Activity Research
The quest for novel anti-tuberculosis agents has led to the exploration of this compound derivatives as a promising chemical scaffold. Numerous analogues have been synthesized and have demonstrated significant inhibitory action against various strains of Mycobacterium tuberculosis.
Inhibitory Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)
The in vitro antimycobacterial efficacy of benzothiazole-based hydrazone derivatives has been a key area of study. Research has consistently shown that structural modifications, particularly the inclusion of a chloro substituent on the benzothiazole ring, can result in potent activity against both the virulent H37Rv and the avirulent H37Ra strains of M. tuberculosis.
For example, certain benzylsulfanyl benzo-heterocycle hydrazones have exhibited notable activity against the H37Rv strain, with some derivatives showing sub-micromolar Minimum Inhibitory Concentration (MIC) values. nih.gov It has also been noted that the presence of a chloro group on the aromatic ring of some hybrid molecules can enhance antitubercular activity against the H37Rv strain. pulsus.com
Further studies on derivatives of isonicotinoylhydrazonobutanoic acid have demonstrated potent activity against both H37Ra and H37Rv strains, with MIC values recorded as low as 1 µg/mL. nih.gov The table below presents the antimycobacterial activity of selected hydrazone derivatives, underscoring the potential of this class of compounds.
**Table 1: Inhibitory Activity of Representative Hydrazone Derivatives against *M. tuberculosis***
| Compound Class | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Isonicotinyl Hydrazone Derivatives | H37Rv | 0.23 - 0.24 (µM) | nih.gov |
| Isonicotinoylhydrazonobutanoic Acid Derivatives | H37Ra | 1 | nih.gov |
| Isonicotinoylhydrazonobutanoic Acid Derivatives | H37Rv | 1 | nih.gov |
| Benzoyl Hydrazide-Isatin Hydrazones | H37Rv | 12.4 (µM) | pulsus.com |
Identification and Targeting of Key Mycobacterial Proteins (e.g., DprE1)
The mode of action for many antitubercular benzothiazole derivatives is through the inhibition of vital mycobacterial enzymes. A primary target that has been identified is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme that is critical for the biosynthesis of the mycobacterial cell wall. vlifesciences.complos.org
Benzothiazole-based compounds have been specifically investigated as inhibitors of DprE1. researchgate.net The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a fundamental component of the M. tuberculosis cell wall, which ultimately leads to the death of the bacterium. nih.govnih.gov This has been further supported by molecular docking studies that have visualized the binding interactions of benzothiazole derivatives within the active site of DprE1. nih.gov Although direct inhibition of DprE1 by this compound derivatives is an area of ongoing research, the established activity of the broader class of benzothiazoles against this enzyme points to a probable mechanism of action.
Antidiabetic Activity Studies
Beyond their antimicrobial capabilities, derivatives of this compound are also being investigated for their potential role in managing diabetes. This research has centered on their capacity to influence glucose metabolism via several cellular pathways.
Modulation of Glucose Uptake in Cellular Models (e.g., L6 myotubes)
It has been demonstrated that benzothiazole derivatives can promote glucose uptake in skeletal muscle cells, which is a vital process for maintaining glucose balance. nih.gov The L6 myotube cell line, a widely used in vitro model for skeletal muscle, has been pivotal in these findings. japer.innih.gov
Studies have revealed that certain benzothiazole derivatives can markedly increase the rate of glucose uptake in these L6 myotubes. nih.gov This is a critical action for the removal of glucose from the bloodstream and is a primary focus of many antidiabetic treatments. The capacity of these compounds to enhance glucose uptake indicates their potential for improving insulin (B600854) sensitivity and controlling hyperglycemia.
Activation of AMP-activated protein kinase (AMPK) Pathways
The enhanced glucose uptake facilitated by benzothiazole derivatives has been mechanistically linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK acts as a master regulator of cellular energy homeostasis, and its activation is known to promote glucose transport. nih.govnih.govmdpi.com
Specific benzothiazole derivatives have been identified as effective activators of AMPK. nih.gov The activation of this pathway in L6 myotubes by these compounds initiates a series of downstream events that culminate in increased glucose uptake. nih.gov This dual functionality makes benzothiazole derivatives promising candidates for the development of new antidiabetic medications.
Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)
A further area of exploration into the antidiabetic potential of this compound derivatives is their capacity to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.govdovepress.commdpi.com These enzymes are crucial for the digestion of complex carbohydrates into absorbable simple sugars.
Research into benzothiazole-linked hydroxypyrazolones has shown their potential to inhibit both α-amylase and α-glucosidase. nih.gov By blocking these enzymes, these derivatives can slow the absorption of glucose from the digestive tract, thereby mitigating post-meal spikes in blood sugar. The inhibitory concentrations (IC50) for some of these derivatives against α-glucosidase have been reported in the micromolar range, signifying considerable potency.
Table 2: α-Glucosidase Inhibitory Activity of Representative 1,2-Benzothiazine Derivatives
| Compound Class | IC50 (µM) | Reference |
|---|---|---|
| 1,2-Benzothiazine-N-arylacetamides | 18.25 - 35.14 | mdpi.com |
Anti-Inflammatory Activity Evaluation
Inflammation is a complex biological response to harmful stimuli, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Derivatives of benzothiazole have been investigated for their potential to modulate inflammatory pathways.
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
While specific data on the COX inhibitory activity of this compound derivatives was not available in the reviewed literature, studies on related benzothiazole and thiazole structures have shown significant COX inhibition. For instance, a series of 2-(trimethoxyphenyl)-thiazole derivatives were evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Some of these compounds exhibited inhibitory activity, with one derivative showing a selectivity index for COX-2 similar to the established anti-inflammatory drug, meloxicam. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) derivatives identified compounds with potent and selective COX-2 inhibitory activity. nih.gov These findings suggest that the broader benzothiazole scaffold is a promising template for the design of novel COX inhibitors.
Table 1: In vitro COX-1 and COX-2 Enzyme Inhibition by Selected Thiazole Derivatives
No direct data was found for this compound derivatives. The following data is for structurally related compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound A2 | >300 | 23.26 | >12.89 |
| Compound A3 | 214.87 | 23.26 | 9.24 |
| Compound A6 | 26.88 | 27.14 | 0.99 |
| Compound A8 | 34.53 | 28.87 | 1.19 |
| Meloxicam (Standard) | 137.89 | 12.50 | 11.03 |
| Celecoxib (Standard) | 6.87 | 0.04 | 171.75 |
| Indomethacin (Standard) | 0.17 | 2.50 | 0.06 |
Data sourced from a study on 2-(trimethoxyphenyl)-thiazole derivatives. nih.gov
The carrageenan-induced paw edema model is a standard in vivo assay used to screen for acute anti-inflammatory activity. core.ac.uk In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The efficacy of a potential anti-inflammatory agent is measured by its ability to reduce this swelling over a period of time.
A study investigating a series of 2-amino benzothiazole derivatives tested their anti-inflammatory effects using this model. sphinxsai.com Among the compounds synthesized, 5-chloro-1,3-benzothiazole-2-amine demonstrated notable anti-inflammatory activity, which was comparable to the standard drug, diclofenac (B195802) sodium. sphinxsai.com The percentage of protection against inflammation was measured at various time points after the administration of the test compound.
Table 2: Anti-inflammatory Activity of 5-chloro-1,3-benzothiazole-2-amine in Carrageenan-Induced Paw Edema in Mice
| Time (minutes) | % Protection by Diclofenac Sodium | % Protection by 5-chloro-1,3-benzothiazole-2-amine |
|---|---|---|
| 30 | 58.38 | Comparable to Diclofenac |
| 60 | 67.04 | Comparable to Diclofenac |
| 90 | 78.13 | Comparable to Diclofenac |
| 120 | 85.25 | Comparable to Diclofenac |
| 150 | 94.28 | Comparable to Diclofenac |
| 180 | 99.56 | Comparable to Diclofenac |
Data adapted from a study on 2-amino benzothiazole derivatives. sphinxsai.com
Anticonvulsant Activity Profiling
Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Hydrazone-containing compounds have been identified as a promising class of anticonvulsants.
The 6Hz psychomotor seizure test is a model used to identify anticonvulsant drugs that may be effective against therapy-resistant partial seizures. nih.govnih.gov While direct results for this compound derivatives in the 6Hz test were not found, studies on other hydrazone derivatives have shown significant activity in this model.
For example, a series of 2-(1,3-benzodioxol-5-yloxy)-N'-[substituted]-acetohydrazides were evaluated, with the most potent compound showing 100% protection at various time points and an ED50 value of 146.8 mg/kg in mice. nih.gov Another study on 2-(1H-benzotriazol-1-yl)-N'-[substituted]acetohydrazides also reported a compound with good activity, providing 75% protection in the 6Hz test. nih.gov Furthermore, a series of novel hydrazone derivatives bearing a benzothiazole moiety were found to be potential antiepileptic agents in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating the potential of the benzothiazole scaffold in anticonvulsant drug design. core.ac.uk
Table 3: Anticonvulsant Activity of Selected Acetohydrazide Derivatives in the 6Hz Seizure Test
No direct data was found for this compound derivatives. The following data is for structurally related hydrazone-containing compounds.
| Compound | Protection (%) | ED50 (mg/kg) |
|---|---|---|
| 2-(1,3-benzodioxol-5-yloxy)-N'-[4-(4-chlorophenoxy)benzylidene]-acetohydrazide | 100% | 146.8 |
| N'-[4-(1,3-Benzodioxol-5-yloxy)benzylidene]-2-(1H-benzotriazol-1-yl)acetohydrazide | 75% | Not Reported |
Data sourced from studies on acetohydrazide derivatives. nih.govnih.gov
Other Significant Pharmacological Activities
Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Benzothiazole hydrazones have emerged as a promising class of compounds with antiplasmodial activity. malariaworld.orgnih.govnih.gov
A study on a series of conjugated benzothiazole hydrazones demonstrated their efficacy in inhibiting the growth of P. falciparum in vitro. nih.gov The mechanism of action for some of these compounds is believed to involve the chelation of iron and the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.govnih.gov One of the lead compounds from this series also showed in vivo antimalarial activity in a murine model. malariaworld.orgnih.gov Another study on thiazole hydrazine derivatives synthesized from 5-chlorosalicylaldehyde (B124248) also reported promising antimalarial activity against P. falciparum. nih.gov
Table 4: In vitro Antimalarial Activity of Benzothiazole Hydrazone Derivatives against Plasmodium falciparum
| Compound | IC50 (µM) |
|---|---|
| 5a | 2.9 ± 0.08 |
| 5b | 2.5 ± 0.1 |
| 5c | 2.1 ± 0.05 |
| 5d | 1.8 ± 0.04 |
| 5e | 1.5 ± 0.01 |
| 5f | 1.2 ± 0.03 |
| Chloroquine (Standard) | 0.02 ± 0.001 |
| Artesunate (Standard) | 0.009 ± 0.001 |
Data sourced from a study on benzothiazole hydrazones. nih.gov
Antioxidant Properties
Derivatives of 2-hydrazinyl-1,3-benzothiazole are recognized for their potential as antioxidant agents. The antioxidant capacity is often attributed to the hydrazone group, which can act as a hydrogen donor to neutralize free radicals. Studies on related hydrazinyl-thiazole structures have demonstrated significant radical scavenging activity. For instance, a series of benzothiazol-2-yl-hydrazone derivatives showed potent antioxidant effects, with some compounds exhibiting greater activity than the standard antioxidant, ascorbic acid. niscair.res.in The presence of electron-donating groups, such as methoxy (B1213986), on the phenyl ring of the hydrazone moiety has been found to enhance antioxidant activity. niscair.res.in
The evaluation of antioxidant properties is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. For example, a catechol hydrazinyl-thiazole (CHT) derivative demonstrated potent scavenging of ABTS radical cations, being 3.16 times more active than the standard, trolox (B1683679). mdpi.com The same compound also showed strong DPPH radical scavenging activity, with an IC50 value significantly lower than both trolox and ascorbic acid. mdpi.com
Table 1: Antioxidant Activity of Representative Hydrazinyl-Thiazole Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| Catechol hydrazinyl-thiazole (CHT) | DPPH | 10.26 ± 0.12 | mdpi.com |
| Ascorbic Acid (Standard) | DPPH | 50.67 ± 0.45 | mdpi.com |
| Trolox (Standard) | DPPH | 33.94 ± 0.28 | mdpi.com |
| Hydrazinyl thiazolyl coumarin (B35378) deriv. 10a | DPPH | 15.6 ± 1.1 | researchgate.net |
| Hydrazinyl thiazolyl coumarin deriv. 10b | DPPH | 14.8 ± 0.9 | researchgate.net |
| Quercetin (Standard) | DPPH | 12.5 ± 0.7 | researchgate.net |
Anthelmintic Efficacy
Benzothiazole derivatives have been identified as a promising class of compounds for the development of new anthelmintic agents. ijnrd.org The core structure is a key feature in several biologically active molecules with anthelmintic properties. Research into novel benzothiazole derivatives has demonstrated their potential to paralyze and kill earthworms, a common model for screening anthelmintic drugs. ijnrd.org
Specifically, derivatives incorporating a 6-chlorobenzothiazole moiety linked to a pyrazole (B372694) ring have been synthesized and evaluated for their anthelmintic activity. asianpubs.org In these studies, the time taken for paralysis and death of the worms was recorded at various concentrations of the test compounds. Certain chloro- and fluoro-substituted benzothiazole derivatives have shown potent anthelmintic effects when compared to the standard drug mebendazole. asianpubs.org
Table 2: Anthelmintic Activity of 6-Chlorobenzothiazole Derivatives
| Compound | Concentration (mg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |
|---|---|---|---|---|
| 6a | 10 | 25 | 48 | asianpubs.org |
| 6b | 10 | 22 | 45 | asianpubs.org |
| 6c | 10 | 28 | 55 | asianpubs.org |
| 6d | 10 | 24 | 50 | asianpubs.org |
| 6e | 10 | 30 | 62 | asianpubs.org |
| 6f | 10 | 26 | 53 | asianpubs.org |
| Mebendazole (Standard) | 10 | 35 | 70 | asianpubs.org |
Antileishmanial Activity
The benzothiazole nucleus is a key structural component in the design of novel antileishmanial agents. nih.gov Research has shown that the addition of a benzothiazole group to other heterocyclic systems, such as acridinones, can enhance antileishmanial properties. nih.gov Specifically, certain derivatives have demonstrated selective activity against the amastigote stage of the Leishmania parasite, which is the clinically relevant form of the parasite in humans.
Studies on (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed that the substitution pattern on the benzothiazole ring is crucial for activity. For example, a 6-nitro-benzothiazole derivative showed specific anti-amastigote properties. nih.gov While direct studies on this compound are limited, the established antileishmanial potential of the broader benzothiazole class suggests this is a promising area for future investigation.
**Table 3: In Vitro Antileishmanial Activity of Benzothiazole Derivatives against *L. infantum***
| Compound | IC50 Promastigotes (µg/mL) | IC50 Amastigotes (µg/mL) | Reference |
|---|---|---|---|
| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | >10 | 0.45 | nih.gov |
| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | >10 | 0.85 | nih.gov |
| Pentamidine (Standard) | 0.9 | 0.6 | nih.gov |
Anti-HIV Activity
Derivatives of benzothiazole and related benzothiadiazines have been investigated as potential inhibitors of the human immunodeficiency virus (HIV). nih.govresearchgate.net Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. The benzo[d]isothiazole hydrazone scaffold, in particular, has been a focus of anti-HIV drug discovery. researchgate.net
Research has shown that the benzo[d]isothiazol-3(2H)-one moiety is a key structural requirement for antiretroviral activity. researchgate.net A series of pyrazolobenzothiazine-based hydrazones were synthesized and screened for their anti-HIV-1 activity, with thirteen out of fifteen compounds showing inhibitory effects with EC50 values below 20 μM. nih.gov Furthermore, a 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide derivative was identified as a particularly active compound. researchgate.net
Table 4: Anti-HIV-1 Activity of Benzothiazole and Related Derivatives
| Compound/Derivative | Target | EC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolobenzothiazine-based hydrazone (5a-o) | HIV-1 | <20 (for 13 compounds) | nih.gov |
| 2-Trifluoromethylthiazole-5-carboxamide (12vv) | HIV-1 | 0.5 | nih.gov |
| 2-Trifluoromethylthiazole-5-carboxamide (29) | HIV-1 | 0.47 | nih.gov |
| Benzo[d]isothiazole hydrazone (60) | HIV-1 (wild type) | >25 | researchgate.net |
| Benzo[d]isothiazole hydrazone (61) | HIV-1 (wild type) | 12 | researchgate.net |
Molecular Interaction Studies
DNA Binding Investigations (e.g., Intercalative Binding)
The interaction of small molecules with DNA is a fundamental aspect of their mechanism of action for many therapeutic agents. Benzothiazole derivatives have been studied for their ability to bind to DNA, with some compounds showing a preference for specific DNA sequences. niscpr.res.inbohrium.com Molecular docking studies have been employed to predict the binding affinity and modes of interaction between benzothiazole-based drugs and DNA oligonucleotides. bohrium.com
These studies suggest that benzothiazole derivatives can bind to the minor groove of DNA, particularly in AT-rich regions. niscpr.res.in The binding is often driven by a combination of forces, including hydrophobic interactions and hydrogen bonding. While direct intercalative binding has not been extensively reported for this compound derivatives, the ability of the benzothiazole scaffold to interact with DNA suggests that this class of compounds could be designed to target specific DNA structures.
Table 5: DNA Binding Affinity of a Representative Benzothiazole Derivative
| Compound | DNA Sequence | Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| BNTZA (a benzothiazole derivative) | poly-A.poly-T | -7.2 | niscpr.res.in |
Protein Binding Studies (e.g., Bovine Serum Albumin (BSA) Binding)
The binding of drug candidates to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic properties. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA). nih.gov Fluorescence spectroscopy is a common technique used to investigate the binding of small molecules to BSA, allowing for the determination of binding constants and the number of binding sites. nih.govnih.gov
Studies on 2-hydrazinyl-1,3-thiazole derivatives have shown that these compounds can bind to BSA, suggesting they have the potential to be transported and distributed in the bloodstream. nih.gov The interaction is typically characterized by a static quenching mechanism, indicating the formation of a ground-state complex between the compound and the protein. nih.gov The binding is often driven by hydrophobic forces. mdpi.com
Table 6: Binding Parameters of a 2-Hydrazinyl-1,3-Thiazole Derivative with BSA
| Parameter | Value | Temperature (K) | Reference |
|---|---|---|---|
| Binding Constant (K) | 1.2 x 10^5 M^-1 | 298 | nih.gov |
| Number of Binding Sites (n) | ~1 | 298 | nih.gov |
| Stern-Volmer Constant (Ksv) | 1.1 x 10^5 M^-1 | 298 | nih.gov |
Structure Activity Relationship Sar Studies for 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives
Impact of Substitutions on the 1,3-Benzothiazole Ring System
The fused benzene (B151609) and thiazole (B1198619) rings of the benzothiazole (B30560) nucleus offer multiple positions for substitution, with the C-5, C-6, and C-2 positions being particularly significant for modulating pharmacological activity. nih.gov The electronic properties and steric profile of substituents at these locations can dramatically alter the molecule's interaction with biological targets.
Halogenation of the benzothiazole ring is a key strategy for modulating biological activity. The presence of a chlorine atom at the C-5 position, as in the parent compound, already establishes a baseline of activity due to its electron-withdrawing nature. Further halogenation, particularly at the C-6 position, can fine-tune the molecule's properties.
In the context of anticonvulsant activity, studies have found that benzothiazole derivatives featuring electron-withdrawing groups such as chlorine (Cl) and fluorine (F) on the benzothiazole ring exhibit greater potency. rsc.org The substitution of halogens like chlorine or bromine at the para-position of an attached phenyl ring (analogous to the C-6 position of the benzothiazole core) was found to enhance cytotoxicity, an effect attributed to increased lipophilicity which can improve cell membrane penetration. mdpi.com
Table 1: Effect of Halogen Substitution on Biological Activity
| Position | Substituent | Observed Effect | Reported Activity | Reference |
|---|---|---|---|---|
| C-5/C-6 | -Cl, -F | Increased Potency | Anticonvulsant | rsc.org |
| C-6 | -F | Enhanced Activity | Anticancer | researchgate.net |
| Para-position (analogous to C-6) | -Cl, -Br | Improved Cytotoxicity | Anticancer | mdpi.com |
The electronic nature of substituents on the benzothiazole ring plays a pivotal role in defining the pharmacological profile of the derivatives, with a clear distinction observed between the effects of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).
Electron-withdrawing groups, such as nitro (-NO₂) and halo (-Cl, -F) groups, are often associated with enhanced anticonvulsant and cytotoxic activities. rsc.org For instance, a series of benzylideneacetohydrazides derived from 6-substituted 2-aminobenzothiazoles showed that compounds with EWGs on the benzothiazole ring were more active as anticonvulsants. rsc.org The presence of strong electron-attacking atoms like fluorine is correlated with increased anticancer activity. researchgate.net This enhancement is often linked to the ability of EWGs to modulate the molecule's redox potential or improve its interaction with specific enzymatic targets. The presence of an EWG can decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation and altering its reactivity. nih.gov
Conversely, electron-donating groups at specific positions can confer different biological properties. In one study on antiproliferative agents, the highest antitumor effect was observed in compounds that possessed an electron-donor group at the C-6 position of the benzothiazole fragment, coupled with an electron-acceptor group on a distal phenyl ring. rsc.org This suggests a sophisticated electronic interplay is required for certain activities, where the benzothiazole ring acts as an electron-rich core. For antibacterial activity, EDGs such as 4-hydroxy and 4-dimethylamino on an attached aromatic ring have also been shown to be beneficial. mdpi.com
Table 2: Differential Effects of Electronic Groups on Benzothiazole Activity
| Group Type | Position | Example Substituents | Favored Biological Activity | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | Benzothiazole Ring | -Cl, -F, -NO₂ | Anticonvulsant | rsc.org |
| Electron-Withdrawing (EWG) | C-6 | -F | Anticancer | researchgate.net |
| Electron-Donating (EDG) | C-6 | -OCH₃, -CH₃ | Antiproliferative / Antitumor | rsc.org |
| Electron-Donating (EDG) | Attached Aryl Ring | -OH, -N(CH₃)₂ | Antibacterial | mdpi.com |
Scientific literature consistently highlights the C-2 and C-6 positions as primary sites for chemical modification to generate diverse biological activities in benzothiazole derivatives. nih.gov The C-2 position is particularly crucial as it is the point of attachment for the hydrazinyl group, which serves as a versatile handle for further derivatization. nih.gov
Substitutions at the C-6 position directly influence the electronic environment of the entire benzothiazole ring system. As noted previously, introducing EDGs like a methoxy (B1213986) group or EWGs like a halogen at this position can steer the compound towards different therapeutic applications, such as antitumor or anticonvulsant activities, respectively. rsc.org Research into antifungal agents has also pointed to the importance of substitutions at the C-6 position for enhancing activity. mdpi.comrsc.org
The C-2 position is arguably the most synthetically versatile. The hydrazinyl group (-NHNH₂) at C-2 is a highly reactive nucleophile and a precursor for a vast array of derivatives, most notably hydrazones. rsc.orgnih.gov The properties of the benzothiazole moiety are strongly affected by the nature of the substituent at this position. nih.gov The strategic modification at C-2, often in combination with substitutions at C-6, forms the basis of many SAR-driven drug design efforts for this class of compounds. nih.gov
Role of the Hydrazinyl Moiety and its Chemical Modifications
The 2-hydrazinyl group is not merely a passive linker but an active pharmacophoric component. Its conformational properties, tautomeric potential, and especially its conversion into more complex functionalities like hydrazones are central to the biological efficacy of these derivatives.
The 2-hydrazinyl-1,3-benzothiazole scaffold is largely planar, a conformational feature that can facilitate stacking interactions with biological macromolecules. Crystal structure analysis of the related 2-hydrazinyl-4-methyl-1,3-benzothiazole shows that the benzene and thiazole rings are nearly coplanar. However, the hydrazinyl side chain introduces a degree of conformational flexibility that can be critical for biological activity. Studies on related 2-hydrazinyl-thiazoles have shown that increased molecular flexibility, allowing for a greater number of favorable conformations, can lead to improved binding affinity with target enzymes.
The hydrazinyl group can exist in different tautomeric forms, primarily the amino (-NH-NH₂) form and the imino (=N-NH₂) form. For derivatives of 2-hydrazinyl-1,3-benzothiazole, crystallographic evidence suggests that the amino tautomer is the stable form in the solid state. However, the tautomeric equilibrium can be influenced by factors such as the solvent, pH, and the electronic nature of other substituents. rsc.orgrsc.org For example, in related heterocyclic systems, the presence of a strong electron-withdrawing acyl group on the hydrazine (B178648) moiety can favor the imino tautomer. rsc.org This potential for tautomerism is significant as the different forms present distinct hydrogen bonding patterns and electronic profiles, which can lead to differential binding at a receptor site.
The conversion of the 2-hydrazinyl group into a 2-hydrazone moiety is one of the most effective and widely used strategies to unlock and enhance the biological potential of this scaffold. Hydrazones, typically formed by the condensation of the hydrazine with various aldehydes or ketones, possess an azometine (-NH-N=CH-) group that is crucial for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The formation of a hydrazone introduces several structural and physicochemical changes that can positively impact biological efficacy:
Increased Lipophilicity: The addition of an aryl or alkylidene moiety often increases the compound's lipophilicity, which can enhance its ability to cross biological membranes and reach intracellular targets.
Enhanced Target Binding: The hydrazone linkage extends the conjugated system of the molecule and introduces additional hydrogen bond donors and acceptors. This can lead to more extensive and specific interactions with the active site of a target protein.
Structural Diversity: The vast number of commercially available aldehydes and ketones allows for the creation of large libraries of hydrazone derivatives, facilitating the exploration of SAR and the optimization of activity and selectivity. rsc.org
Studies have consistently demonstrated the superiority of hydrazone derivatives. For example, 2-hydrazinyl-thiazole derivatives containing a hydrazone linkage were found to have significantly more potent antifungal activity compared to analogues lacking this feature. Similarly, hydrazone derivatives of 6-substituted 2-hydrazinobenzothiazoles have shown promising antiproliferative activity. rsc.org
Table 3: Enhancement of Biological Activity via Hydrazone Formation
| Parent Scaffold | Derivative Type | Key Structural Feature | Observed Outcome | Reported Activity | Reference |
|---|---|---|---|---|---|
| 2-Hydrazinyl-1,3-thiazole | Hydrazone | -NH-N=CH-Ar | Superior Potency | Antifungal (Anti-Candida) | |
| 6-Substituted 2-Hydrazinobenzothiazole | Hydrazone | -NH-N=CH-Ar | Potent Activity | Antiproliferative | rsc.org |
| Hydrazide-Hydrazones | Hydrazone | -CO-NH-N=CH-Ar | Broad Spectrum | Antimicrobial, Anticancer, Antiviral | |
| 2-Hydrazinyl-1,3-thiazole | Hydrazone | -NH-N=CH-Ar | Excellent Inhibition | Anti-diabetic (α-amylase inhibitor) |
Quantitative Structure-Activity Relationship (QSAR) Approaches in Lead Identification
Quantitative Structure-Activity Relationship (QSAR) represents a crucial computational and statistical approach in medicinal chemistry for identifying and optimizing lead compounds. chula.ac.thkashanu.ac.ir By establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, unsynthesized molecules, thereby streamlining the drug discovery process. kashanu.ac.irajchem-b.com For derivatives of 5-Chloro-2-hydrazinyl-1,3-benzothiazole, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic potential.
QSAR models are built by correlating molecular descriptors with biological activity. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties, such as its topology, electronic distribution, and steric characteristics. In the context of benzothiazole derivatives, studies have shown that a combination of 2D and 3D descriptors often yields robust and predictive models. journalmedicals.com
Research on various benzothiazole derivatives has identified several key descriptors that influence their biological activity. For instance, in a Group-based QSAR (G-QSAR) analysis of benzothiazole derivatives for anticancer activity, descriptors such as hydrophobicity, the count of oxygen atoms, and dipole moment were found to be significant contributors to the biological activity. chula.ac.th One generated model indicated that the presence of hydrophobic groups at a specific position (R1) would enhance anticancer activity. chula.ac.th Another study on quinolinone-based thiosemicarbazones, which share structural similarities, found that van der Waals volume, electron density, and electronegativity played a pivotal role in their antituberculosis activity. nih.gov
The general equation for a QSAR model can be expressed as: Biological Activity = f (Molecular Descriptors)
For example, a G-QSAR model for anticancer activity of benzothiazole derivatives was represented by the equation: pEC50 = 00.0012 + 0.4120 (±0.1350) R1-OxygensCount – 1.2344 (±0.2245) R1-XcompDipole – 11.2324 (±2.5967) R2-XAAverageHydrophilicity chula.ac.th
This equation demonstrates how specific descriptors, such as the number of oxygen atoms and hydrophilicity at different fragments of the molecule, quantitatively influence the potency (pEC50). chula.ac.th
The table below summarizes common molecular descriptors and their typical influence on the bioactivity of benzothiazole analogues, as derived from various QSAR studies.
| Descriptor Class | Specific Descriptor | Influence on Bioactivity | Rationale |
| Electronic | Electronegativity | Negative Correlation | Increased electronegativity can decrease activity. nih.gov |
| Electronic | Electron Density | Negative Correlation | A slight decrease in activity is observed as electron density increases. nih.gov |
| Steric/Topological | Van der Waals Volume | Positive Correlation | Larger volume can enhance binding interactions with the target. nih.gov |
| Topological | Hosoya Index | Negative Correlation | Indicates that modifications at certain positions are needed to improve activity. chula.ac.th |
| Physicochemical | Hydrophobicity | Positive Correlation | Hydrophobic groups at specific positions can potentiate activity. chula.ac.th |
| Physicochemical | Hydrophilicity | Negative Correlation | Increased hydrophilicity at certain fragments can reduce biological activity. chula.ac.th |
These models, once validated, serve as powerful predictive tools. They allow researchers to prioritize the synthesis of compounds with the highest predicted potency and guide the structural modification of existing derivatives, like this compound, to enhance their desired biological effects. nih.gov
Ligand Efficiency and Lipophilicity Considerations in Optimizing Bioactivity
Lipophilicity is a crucial physicochemical property that significantly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govnih.gov It is typically quantified as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD). nih.gov For benzothiazole derivatives, lipophilicity plays a determinant role in their ability to cross biological membranes and reach their target site. nih.gov
Studies have shown that strategic modifications to the benzothiazole scaffold can modulate lipophilicity to enhance bioactivity. For instance, the introduction of a 2-hydrazinyl group to a thiazole ring has been shown to increase the lipophilicity of the resulting compounds. nih.gov This increased lipophilicity was correlated with a superior ability to penetrate the fungal cell membrane, leading to enhanced antifungal potency. nih.gov Similarly, the presence of a chlorine atom, as in this compound, generally increases lipophilicity. nih.gov However, an optimal balance is necessary, as excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. tandfonline.com
The table below illustrates how different substituents on a thiazole ring can affect lipophilicity and, consequently, biological activity.
| Compound Series | Key Structural Feature | Calculated logP Values | Observation on Bioactivity |
| 4-phenyl-1,3-thiazole derivatives | Lacking C2-substituent | Lower | Moderate antifungal potency. nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives | Presence of C2-hydrazone linkage | Higher | Superior antifungal potency. nih.gov |
| Thiazole flavanones | Chlorine substituent | Highest among analogues | The most lipophilic flavanone (B1672756) in the series. nih.gov |
| Thiazole flavanones | Methoxy group substituent | Lowest among analogues | The most hydrophilic flavanone in the series. nih.gov |
Ligand Efficiency (LipE) is a metric that relates the potency of a ligand to its lipophilicity. It is calculated as: LipE = pIC50 - logP (or logD)
LipE is a valuable tool for optimizing lead compounds, as it helps identify molecules that achieve high potency without becoming excessively lipophilic. tandfonline.com Maximizing LipE facilitates the improvement of a compound's selectivity, clearance, solubility, and permeability. tandfonline.com In the context of developing derivatives of this compound, a LipE-focused optimization strategy would involve making structural modifications that increase binding affinity for the target (increase pIC50) while controlling or even reducing lipophilicity (logP). nih.gov This approach helps to accelerate the drug discovery process by guiding chemists toward candidates with a higher probability of possessing favorable in vivo efficacy and safety profiles. tandfonline.comnih.gov
Lead Optimization Strategies and Future Directions in 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Research
Multiparametric Optimization of Bioactive Derivatives
Strategies for Enhancing Antiparasite Activity, Metabolic Stability, and Pharmacokinetic Properties
The optimization of benzothiazole (B30560) derivatives, including those related to 5-Chloro-2-hydrazinyl-1,3-benzothiazole, involves strategies to improve their effectiveness against parasites while ensuring they have favorable metabolic and pharmacokinetic profiles.
Enhancing Antiparasitic Activity
Research has shown that derivatives of thiazoles and thiosemicarbazones exhibit potential against parasites such as Leishmania amazonensis and Trypanosoma cruzi. The introduction of a hydrazinyl group at the C2 position of the thiazole (B1198619) ring has been noted to improve anti-Candida activity, suggesting a potential strategy for enhancing the antiparasitic effects of this compound derivatives. Structural modifications to the benzothiazole core and the substituents on the hydrazinyl moiety are key areas for exploration. For instance, the synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active groups can lead to compounds with enhanced potency.
Improving Metabolic Stability and Pharmacokinetic Properties
The metabolic stability and pharmacokinetic properties of benzothiazole compounds are critical for their development as drugs. Lipophilicity and molecular size are pivotal in the absorption of these compounds, which primarily occurs through passive diffusion. Strategies to enhance these properties include:
Prodrug Design: Converting the parent compound into a prodrug can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Formulation Optimization: Developing advanced formulations can enhance the solubility and bioavailability of poorly soluble benzothiazole derivatives.
Structural Modifications: Introducing or modifying functional groups can alter the metabolic pathways of the compound, potentially leading to increased stability and a more favorable pharmacokinetic profile. For example, the substitution pattern on the phenyl and benzothiazole rings can influence metabolic stability.
Below is a table summarizing key pharmacokinetic considerations for benzothiazole derivatives.
| Property | Importance | Optimization Strategy |
| Absorption | Determines the amount of drug that reaches systemic circulation. | Modifying lipophilicity and molecular size; prodrug design. |
| Distribution | Affects the concentration of the drug at its target site. | Active transport mechanisms can be exploited for targeted delivery. |
| Metabolism | Influences the half-life and potential toxicity of the drug. | Early assessment of metabolic pathways; structural modifications to block metabolic hotspots. |
| Excretion | Determines how the drug is eliminated from the body. | Modifying physicochemical properties to control renal or hepatic clearance. |
General Considerations for Mitigating Toxicity and Improving Safety Profiles in Drug Development
The development of safe and effective therapeutic agents requires careful consideration of their toxicological profiles. For benzothiazole derivatives, several strategies can be employed to mitigate toxicity and improve their safety.
Early Toxicity Screening: In vitro and in silico models can be used to predict potential toxicity early in the drug development process. For instance, the Ames test can be used to assess the mutagenicity of new compounds.
Structure-Toxicity Relationship Studies: Understanding how structural modifications affect the toxicity of benzothiazole derivatives can guide the design of safer compounds. For example, combining benzothiazole with a piperazine ring has been explored to create new structures with potentially lower toxicity.
Target Selectivity: Designing compounds that are highly selective for their intended biological target can reduce off-target effects and associated toxicities.
Research into certain benzothiazole-piperazine derivatives has shown that some compounds are not mutagenic in bacterial strains and not genotoxic in human lymphocytes, indicating their potential as promising and safe anticancer drug candidates.
Addressing and Overcoming Drug Resistance Mechanisms
A significant challenge in the treatment of infectious diseases and cancer is the development of drug resistance. Microorganisms and cancer cells can develop various mechanisms to evade the effects of therapeutic agents. For benzothiazole derivatives, which have shown promise as antimicrobial and anticancer agents, understanding and overcoming resistance is crucial.
Mechanisms of resistance can include:
Altered Drug Metabolism: Cancer cells can up-regulate enzymes, such as cytochrome P450 1B1 (CYP1B1), which may be involved in the metabolism and potential resistance to therapeutic agents.
Reduced Drug Accumulation: Resistant cells may exhibit impaired intracellular retention of the drug.
Target Modification: Mutations in the drug's target can prevent it from binding effectively.
Strategies to overcome resistance include:
Combination Therapy: Using benzothiazole derivatives in combination with other drugs that have different mechanisms of action can be more effective than monotherapy.
Development of Novel Analogs: Synthesizing new derivatives that can evade existing resistance mechanisms is a key strategy. This could involve modifying the compound to be less susceptible to metabolic deactivation or to have a higher affinity for its target.
Development of Novel Therapeutic Agents for Unmet Medical Needs
The versatile benzothiazole scaffold serves as a valuable starting point for the development of new drugs to address unmet medical needs. The wide range of biological activities associated with benzothiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, makes them attractive candidates for further research and development.
The development of new therapeutic agents from this compound could focus on:
Multi-Drug Resistant Infections: Given the rising threat of antibiotic resistance, new antimicrobial agents are urgently needed. Benzothiazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria.
Novel Anticancer Agents: The 2-(4-aminophenyl)benzothiazole class of compounds has demonstrated potent and selective antitumor activity. Further derivatization of the this compound core could lead to new anticancer agents with improved efficacy and safety profiles.
Neglected Tropical Diseases: The antiparasitic potential of thiazole derivatives suggests that this class of compounds could be explored for the treatment of diseases like leishmaniasis and trypanosomiasis.
Future Research Avenues and Translational Potential of this compound Derivatives in Preclinical and Clinical Settings
The future of research on this compound and its derivatives lies in a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and clinical sciences.
Future Research Avenues:
Exploration of New Biological Targets: Identifying and validating new biological targets for benzothiazole derivatives could open up new therapeutic applications.
Advanced Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems could enhance the therapeutic efficacy and reduce the side effects of these compounds.
Pharmacogenomics: Studying how genetic variations influence the response to benzothiazole derivatives could lead to personalized medicine approaches.
Translational Potential: The journey from a promising lead compound to a clinically approved drug is long and challenging. For derivatives of this compound, the translational potential will depend on:
Robust Preclinical Data: Comprehensive preclinical studies are needed to establish the efficacy, safety, and pharmacokinetic profile of new drug candidates.
Biomarker Development: Identifying biomarkers that can predict patient response or monitor treatment efficacy would be highly beneficial for clinical trials.
Collaborative Research: Partnerships between academia and the pharmaceutical industry will be essential to advance the development of these compounds into new therapies.
The continued exploration of the benzothiazole scaffold holds significant promise for the discovery and development of new medicines to address a range of diseases.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-hydrazinyl-1,3-benzothiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization reactions using substituted hydrazides or condensation of 2-amino-5-chlorobenzenethiol with aldehydes. For example:
- Key Protocol : React 2-amino-4-chlorobenzenethiol with a hydrazine derivative (e.g., hydrazine hydrate) in the presence of sodium metabisulfite under reflux in N,N-dimethylformamide (DMF) for 2–4 hours. Crystallization from ethanol yields pure crystals suitable for X-ray analysis .
- Optimization Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Sodium metabisulfite facilitates cyclization by acting as a mild oxidizing agent.
- Yield Improvement : Adjusting stoichiometry (1:1 molar ratio of thiol to aldehyde) and cooling the reaction mixture post-reflux can precipitate the product efficiently (yields up to 80.8% reported) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the hydrazinyl (–NH–NH) group and chlorine substitution patterns. Aromatic protons typically appear in the δ 7.2–8.5 ppm range .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar benzothiazole ring and dihedral angles between substituents (e.g., 1.23° between benzothiazole and methoxyphenol rings in derivatives) .
- Infrared (IR) Spectroscopy : Look for N–H stretches (~3300 cm) and C=S vibrations (~650 cm) to verify the benzothiazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and crystallographic findings for hydrazinyl-benzothiazole derivatives?
Methodological Answer:
- Case Study : If NMR suggests a non-planar structure but SCXRD shows planarity, consider dynamic effects (e.g., tautomerism). For example, hydrazone derivatives may exhibit keto-enol tautomerism, leading to discrepancies between solution-phase (NMR) and solid-state (X-ray) data .
- Validation Tools :
- Density Functional Theory (DFT) : Compare computed NMR shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant tautomers.
- Variable-Temperature NMR : Monitor spectral changes at different temperatures to detect tautomeric equilibria .
Q. What strategies enhance the biological activity of this compound derivatives, particularly against resistant microbial strains?
Methodological Answer:
- Structural Modifications :
- Fluorine Substitution : Introducing fluorine at the 6-position increases lipophilicity, improving membrane permeability (e.g., MIC reduced from 32 μg/mL to 8 μg/mL against S. aureus) .
- Heterocyclic Fusion : Attach thiophene or pyrazole moieties to the benzothiazole core to enhance π-stacking with microbial enzyme targets .
- Assay Design :
- Broth Microdilution : Test derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using CLSI guidelines. Include positive controls (e.g., ciprofloxacin) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?
Methodological Answer:
-
Hydrogen Bonding : In derivatives like 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, C–H···O interactions (2.8–3.0 Å) stabilize 2D networks .
-
π-π Interactions : Benzothiazole and phenyl rings exhibit face-to-face stacking (centroid distances ~3.7 Å), critical for crystal cohesion .
-
Table: Key Intermolecular Interactions
Interaction Type Distance (Å) Symmetry Code Role in Packing C–H···O 2.85 x, y, z 2D sheet formation π-π stacking 3.74 -1+x, y, z Layer stabilization
Q. What computational methods are suitable for predicting the reactivity of the hydrazinyl group in nucleophilic substitution reactions?
Methodological Answer:
- Molecular Orbital Analysis : Use Hartree-Fock or DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (FMOs). The hydrazinyl group’s lone pair (HOMO) often drives nucleophilic attacks at the C2 position .
- Reactivity Descriptors :
- Fukui Indices : Identify electrophilic (C5-Cl) and nucleophilic (N–NH) sites.
- Solvent Modeling : Include polarizable continuum models (PCM) for DMF or ethanol to simulate reaction environments .
Q. How can researchers address low yields in multi-step syntheses of benzothiazole-hydrazine hybrids?
Methodological Answer:
-
Troubleshooting Table :
Q. What safety protocols are essential when handling this compound due to its potential hazards?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
